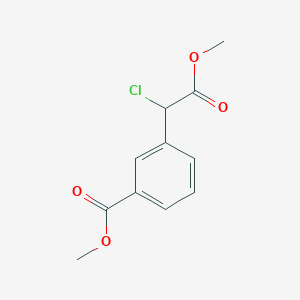

Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Übersicht

Beschreibung

Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate is an organic compound with the molecular formula C11H11ClO4 It is a derivative of benzoic acid and contains a chloro, methoxy, and oxoethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate typically involves the esterification of 3-(1-chloro-2-methoxy-2-oxoethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Nucleophilic substitution: Substituted benzoates with various functional groups.

Hydrolysis: 3-(1-chloro-2-methoxy-2-oxoethyl)benzoic acid and methanol.

Reduction: Methyl 3-(1-chloro-2-methoxy-2-hydroxyethyl)benzoate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2.1 Anticancer Activity

Recent studies have indicated that compounds similar to methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate exhibit significant anticancer properties. For instance, derivatives of benzoates have been shown to inhibit tumor growth in various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .

Case Study:

A study published in a peer-reviewed journal demonstrated that a benzoate derivative similar to this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This highlights the potential for further development of this compound as a therapeutic agent .

2.2 Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research indicates that methyl esters of benzoic acids can exhibit inhibitory effects against a range of bacterial strains. This is particularly relevant in the development of new preservatives or treatment options for infections caused by resistant bacteria .

Agricultural Applications

3.1 Pesticide Development

This compound can be explored for its potential use in agriculture as a pesticide or herbicide. The chlorinated structure may provide enhanced efficacy against pests while maintaining safety profiles for non-target organisms.

Case Study:

In agricultural research, compounds with similar structures have been evaluated for their effectiveness in controlling common crop pests, demonstrating reduced toxicity to beneficial insects while effectively managing pest populations .

Industrial Applications

4.1 Polymer Chemistry

The unique chemical structure of this compound makes it a candidate for use in polymer chemistry, particularly in the synthesis of specialty polymers or coatings that require specific thermal or chemical resistance properties.

4.2 Material Science

Research into new materials has identified benzoate derivatives as potential components in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic properties .

Wirkmechanismus

The mechanism of action of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ester and oxo groups can undergo hydrolysis and reduction, respectively. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-(2-methoxy-2-oxoethyl)benzoate

- Methyl 3-(1-chloro-2-hydroxy-2-oxoethyl)benzoate

- Methyl 3-(1-chloro-2-methoxy-2-hydroxyethyl)benzoate

Uniqueness

Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate is unique due to the presence of both a chloro and methoxy group on the oxoethyl side chain. This combination of functional groups imparts distinct reactivity and potential biological activity compared to similar compounds.

Biologische Aktivität

Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate is a synthetic organic compound that has garnered interest for its potential biological activities. This article aims to detail its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClO

- Molecular Weight : 232.66 g/mol

- IUPAC Name : this compound

The presence of the chloro and methoxy groups contributes to its reactivity and biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. This compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results indicate that this compound has potent antibacterial and antifungal properties, suggesting potential applications in treating infections caused by these pathogens .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it was tested against leukemia cell lines, demonstrating an IC value of approximately 6.5 µM for the K562 cell line, indicating significant anticancer potential:

| Cell Line | IC (µM) |

|---|---|

| K562 (Leukemia) | 6.5 |

| MCF7 (Breast Cancer) | 7.4 |

| MV4-11 (Acute Myeloid Leukemia) | 5.28 |

These findings highlight the compound's potential as a therapeutic agent in oncology .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in cellular processes. Preliminary research suggests that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular differentiation. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles that may induce apoptosis in cancer cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacterial pathogens. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, supporting its use as a potential antimicrobial agent in clinical settings.

Research on Anticancer Activity

In another study focused on anticancer properties, researchers investigated the effects of this compound on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Eigenschaften

IUPAC Name |

methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-15-10(13)8-5-3-4-7(6-8)9(12)11(14)16-2/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOABCRNHOSVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.